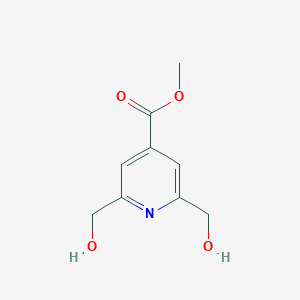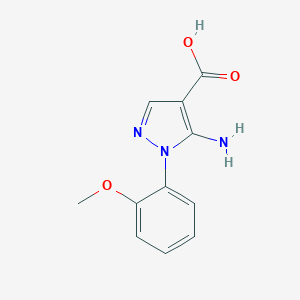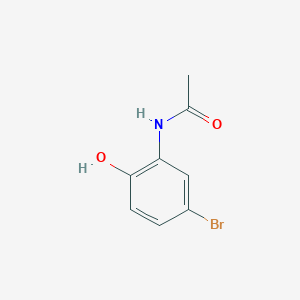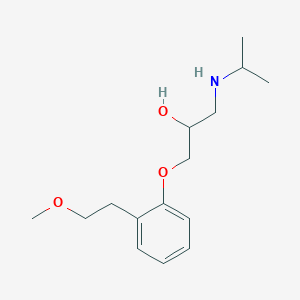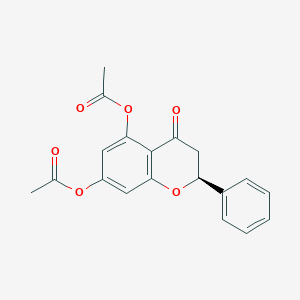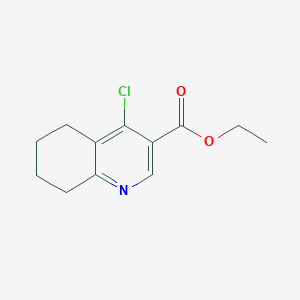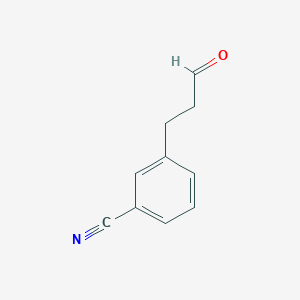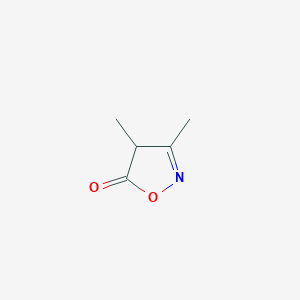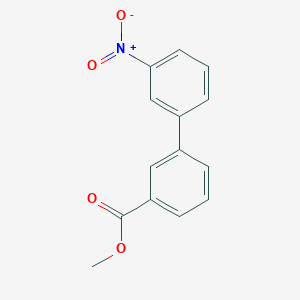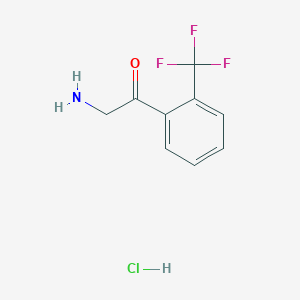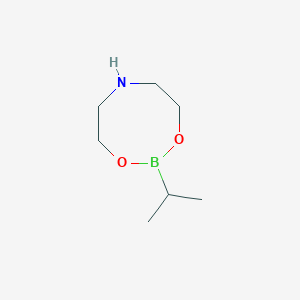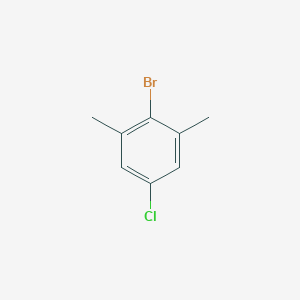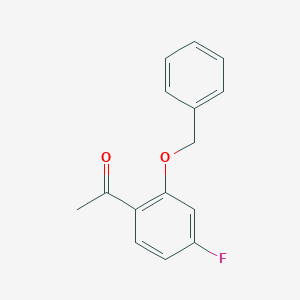
1-(2-(Benzyloxy)-4-fluorophenyl)ethanone
Vue d'ensemble
Description
1-(2-(Benzyloxy)-4-fluorophenyl)ethanone, also known as 4-fluorobenzyl phenyl ketone, is a synthetic organic compound that is used as a starting material for the preparation of various drugs and pharmaceuticals. It is a colorless solid that is soluble in organic solvents and has a melting point of 53-54 °C. It is a versatile compound that has been used in a variety of applications, from drug synthesis to chemical research.
Applications De Recherche Scientifique
Enantioselective Synthesis Applications
Enantioselective synthesis of compounds like (S)-(–)-1-(4-Fluorophenyl)ethanol from prochiral ketones, including 1-(4-fluorophenyl)ethanone, demonstrates the utility of these compounds in producing enantiomerically pure substances. These substances are crucial for developing pharmaceuticals with specific biological activities, showcasing the importance of such ketones in medicinal chemistry. The use of biocatalysts for the enantioselective reduction to achieve high yields and optical purities highlights the compound's role in green chemistry and sustainable pharmaceutical manufacturing processes (ChemChemTech, 2022).
Molecular Docking Studies
Molecular docking studies on derivatives, such as 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, reveal the potential of these compounds in inhibiting specific proteins or enzymes. Such studies are foundational in drug discovery, indicating how modifications in the benzyl or ethanone groups can impact biological activity and specificity towards targets like tumor protease inhibitors or receptors involved in critical diseases (Spectrochimica Acta Part A, 2015).
Synthesis of Novel Compounds
The synthesis of novel compounds, such as NK1 receptor antagonists or antimicrobial agents, often relies on intermediates like 1-(4-Fluorophenyl)ethanone or its derivatives. These intermediates facilitate the formation of complex molecules with potential therapeutic applications, underscoring the importance of such ketones in expanding the chemical space of drug candidates (Journal of the American Chemical Society, 2003).
Antimicrobial Activity
Research into derivatives such as 3-(1-Aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones, synthesized from related ketones, shows antimicrobial activity against various pathogens. This application is crucial in addressing the growing concern of antibiotic resistance and the need for new antimicrobial agents (Russian Journal of General Chemistry, 2018).
Propriétés
IUPAC Name |
1-(4-fluoro-2-phenylmethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-11(17)14-8-7-13(16)9-15(14)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAZCYADAXHDKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)F)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611557 | |
| Record name | 1-[2-(Benzyloxy)-4-fluorophenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Benzyloxy)-4-fluorophenyl)ethanone | |
CAS RN |
106245-03-8 | |
| Record name | 1-[2-(Benzyloxy)-4-fluorophenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

